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Compound of Interest

Compound Name: Trisulfo-Cy5.5-Alkyne

Cat. No.: B1459257

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared
fluorescent probe, and its mechanism of action within the framewaork of click chemistry. It
details the underlying principles of the copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC)
reaction, presents key quantitative data, outlines experimental protocols, and illustrates
relevant workflows for its application in research and development.

Core Concepts: Click Chemistry and the Role of
Trisulfo-Cy5.5-Alkyne

Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide
in scope, create inoffensive byproducts, are stereospecific, and simple to perform in benign
solvents like water.[1][2] The most prominent example of a click reaction is the copper(l)-
catalyzed azide-alkyne cycloaddition (CUAAC).[2] This reaction forms a stable triazole linkage
between a terminal alkyne and an azide.[3]

Trisulfo-Cy5.5-Alkyne is a specialized reagent designed for this process. It comprises three
key components:

o A Cy5.5 Core: A cyanine dye that fluoresces in the near-infrared (NIR) spectrum.[4]

o Three Sulfonate (Trisulfo) Groups: These impart high water solubility to the molecule, making
it suitable for use in aqueous biological buffers.[5]
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» ATerminal Alkyne Group: This functional group is the reactive handle that specifically
participates in the CUAAC reaction, allowing the entire dye molecule to be covalently
attached to a target bearing an azide group.[6]

Mechanism of Action: The Copper(l)-Catalyzed
Azide-Alkyne Cycloaddition (CUAAC)

The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 107 to
108 compared to the uncatalyzed thermal reaction.[7][8] This catalysis ensures the reaction
proceeds efficiently under biocompatible conditions (neutral pH, aqueous environment, room
temperature) and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole
isomer.[7][8]

The catalytic cycle, supported by extensive evidence, involves the following key steps:[7][9]

o Formation of Copper(l)-Acetylide: The active Cu(l) catalyst, often generated in situ from
Cu(Il) salts (like CuS0a4) and a reducing agent (like sodium ascorbate), coordinates to the
terminal alkyne of the Trisulfo-Cy5.5-Alkyne.[8][10] This coordination increases the acidity
of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide
intermediate.[10][11]

» Coordination with Azide: The azide-modified target molecule then coordinates to the copper
center.

» Cycloaddition: A six-membered copper metallacycle intermediate is formed.[8]

¢ Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a
triazolyl-copper derivative. Subsequent protonolysis releases the final triazole-linked product
and regenerates the Cu(l) catalyst, allowing the cycle to continue.[8][9]

The resulting 1,2,3-triazole ring is a stable, rigid, and aromatic linker that covalently attaches
the Cy5.5 fluorophore to the target molecule.[1]
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Caption: The Cu(l)-Catalyzed Azide-Alkyne Cycloaddition (CuUAAC) Mechanism.

Quantitative Data and Specifications

The utility of Trisulfo-Cy5.5-Alkyne is defined by its physicochemical and spectral properties.
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Property Value Reference
Molecular Formula Ca4H47N3013S4 [6]
Molecular Weight ~954.1 g/mol [6]
Excitation Max (Aex) ~673-678 nm [6]
Emission Max (Aem) ~694-707 nm [6]
Extinction Coefficient ~190,000 M-tcm—1 [6]
Solubility Water, DMSO, DMF [6]
Purity >90% [6]

Note: Exact spectral properties can vary slightly depending on the solvent and conjugation
state. A related compound, Trisulfo-Cy5-Alkyne, has a higher extinction coefficient of 250,000
M~-1cm~1 and slightly different spectral properties (Aex/Aem = 647/670 nm).[12][13][14]

Experimental Protocols

This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a
protein) with Trisulfo-Cy5.5-Alkyne. Concentrations and incubation times may require
optimization for specific applications.

Materials:

e Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES).

e Trisulfo-Cy5.5-Alkyne.

o Copper(ll) Sulfate (CuSOa) stock solution (e.g., 20 mM in water).

e Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

o Sodium Ascorbate (Na-Asc) stock solution (freshly prepared, e.g., 100 mM in water).

+ Aminoguanidine (optional, to prevent oxidative damage) stock solution (e.g., 200 mM in
water).[15][16]
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Protocol for Labeling in Solution:
» Reagent Preparation:

o Dissolve Trisulfo-Cy5.5-Alkyne in water or DMSO to create a concentrated stock solution
(e.g., 5-10 mM).

o Prepare a fresh solution of Sodium Ascorbate immediately before use.
e Reaction Setup (Example for a 500 uL final volume):
o In a microcentrifuge tube, combine the following in order:

» Azide-modified biomolecule and buffer to a volume of 432.5 L. Aim for a final
biomolecule-alkyne concentration of 2-60 uM.[15]

= 10 pL of 5 mM Trisulfo-Cy5.5-Alkyne stock (final concentration: 100 uM, providing a
~2-fold excess over the biomolecule).[15]

» A premixed solution of 2.5 pL of 20 mM CuSOa4 and 5.0 pL of 50 mM THPTA ligand. This
creates the catalyst complex. (Final concentrations: 0.10 mM CuSOQOas, 0.50 mM THPTA).
[15]

= (Optional) 5 pL of 100 mM aminoguanidine (final concentration: 1 mM).[15]
o Vortex briefly to mix.
e Initiation and Incubation:

o Initiate the reaction by adding 25 pL of 100 mM freshly prepared sodium ascorbate (final
concentration: 5 mM).[15]

o Vortex gently.

o Incubate the reaction at room temperature for 1-2 hours, protected from light. For live cell
labeling, incubation is much shorter (1-5 minutes) and performed at 4°C.[16]

e Purification:
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o Remove the unreacted dye and copper catalyst from the labeled biomolecule using an
appropriate method, such as:

s Size-exclusion chromatography (e.g., spin columns).
» Dialysis.
» Precipitation of the biomolecule.

e Characterization:

o Confirm successful labeling by measuring the absorbance of the purified conjugate at the
dye's absorption maximum (~678 nm) and the biomolecule's absorption maximum (e.qg.,
280 nm for protein).

o Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or
mass spectrometry.
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General Labeling Workflow
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Caption: A generalized experimental workflow for biomolecule conjugation.
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Applications in Research and Drug Development

The ability to specifically and covalently attach a bright, water-soluble, near-infrared
fluorophore makes Trisulfo-Cy5.5-Alkyne a valuable tool in numerous applications:

o Fluorescence Microscopy: Enables sensitive imaging of alkyne-labeled lipids, glycans, or
proteins in fixed or living cells.[16][17] The NIR emission minimizes autofluorescence from
biological samples.

 In Vivo Imaging: The spectral properties of Cy5.5 are well-suited for deep-tissue imaging in
animal models due to lower light scattering and absorption by tissues in the NIR window.

o Flow Cytometry: Quantitatively analyze cell populations labeled with the dye.[16]

» Bioconjugation: Create fluorescently labeled antibodies, peptides, or nucleic acids for use in
immunoassays, fluorescence in situ hybridization (FISH), or as molecular probes.[3]

o Drug Development: Track the biodistribution of an azide-modified drug candidate or visualize
its interaction with a target molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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